Methyl 5-((tert-butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylate
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Overview
Description
Methyl 5-((tert-butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylate is a chemical compound that features a cyclohexene ring substituted with a methyl ester and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and protective group chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((tert-butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclohex-3-ene-1-carboxylic acid.
Esterification: The carboxylic acid is esterified using methanol in the presence of an acid catalyst to form methyl cyclohex-3-ene-1-carboxylate.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((tert-butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The cyclohexene ring can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid (TFA) to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
Methyl 5-((tert-butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action for Methyl 5-((tert-butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylate largely depends on its use in specific reactions. For instance, in peptide synthesis, the Boc group serves as a protective group for the amino functionality, preventing unwanted side reactions. The compound’s reactivity is influenced by the electronic and steric effects of the Boc group, which can be selectively removed under acidic conditions to reveal the free amine .
Comparison with Similar Compounds
Similar Compounds
Methyl cyclohex-3-ene-1-carboxylate: Lacks the Boc-protected amino group.
5-((tert-Butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylic acid: Contains a carboxylic acid instead of a methyl ester.
tert-Butyl 5-methoxy-1H-indole-1-carboxylate: Features an indole ring instead of a cyclohexene ring.
Uniqueness
Methyl 5-((tert-butoxycarbonyl)amino)cyclohex-3-ene-1-carboxylate is unique due to its combination of a Boc-protected amino group and a cyclohexene ring, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its versatility in undergoing various chemical transformations and its role as a protective group in peptide synthesis highlight its importance in research and industry .
Properties
IUPAC Name |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-7-5-6-9(8-10)11(15)17-4/h5,7,9-10H,6,8H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKAZUJTQLQGJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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